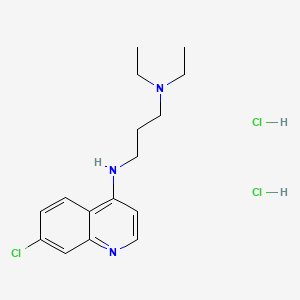
AQ-13 Dihydrochloride
Overview
Description
AQ-13 is a 4-aminoquinoline analog that has been investigated for its potential use as an antimalarial agent. It is particularly noted for its activity against multidrug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AQ-13 involves the modification of the side chains of 4-aminoquinolines. The process typically includes the reaction of 7-chloro-4-quinoline with 1,3-propanediamine, followed by the addition of diethylamine. The reaction conditions often involve the use of solvents like ethanol and require controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of AQ-13 follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, ensuring that the compound can be produced in sufficient quantities for clinical trials and potential therapeutic use .
Chemical Reactions Analysis
Types of Reactions
AQ-13 undergoes various chemical reactions, including:
Oxidation: AQ-13 can be oxidized under specific conditions, leading to the formation of different quinoline derivatives.
Reduction: The compound can also undergo reduction reactions, which may alter its pharmacological properties.
Substitution: AQ-13 can participate in substitution reactions, where functional groups on the quinoline ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce different aminoquinoline derivatives .
Scientific Research Applications
AQ-13 has been extensively studied for its potential use in treating malaria, particularly strains resistant to traditional antimalarial drugs like chloroquine. It has shown promise in both in vitro and in vivo studies, demonstrating efficacy against resistant Plasmodium falciparum .
Beyond its antimalarial properties, AQ-13 is also being explored for its potential use in other areas of medicine, including its effects on the immune system and its potential as an anti-inflammatory agent .
Mechanism of Action
The precise mechanism of action of AQ-13 is not fully understood, but it is believed to involve the inhibition of heme polymerization within the malaria parasite. This inhibition leads to the accumulation of toxic heme, which ultimately kills the parasite. AQ-13 is thought to target the digestive vacuole of the parasite, where heme polymerization occurs .
Comparison with Similar Compounds
AQ-13 is often compared to chloroquine, another 4-aminoquinoline antimalarial. While both compounds share similar structures and mechanisms of action, AQ-13 has been shown to be effective against chloroquine-resistant strains of Plasmodium falciparum. This makes AQ-13 a valuable alternative in regions where chloroquine resistance is prevalent .
Other similar compounds include amodiaquine and piperaquine, which also belong to the 4-aminoquinoline class. AQ-13’s unique side chain modifications give it distinct pharmacokinetic properties and a potentially broader spectrum of activity .
Conclusion
AQ-13 represents a promising advancement in the fight against malaria, particularly in combating drug-resistant strains
Properties
CAS No. |
169815-40-1 |
|---|---|
Molecular Formula |
C16H30Cl3N3O3 |
Molecular Weight |
418.8 g/mol |
IUPAC Name |
N-(7-chloroquinolin-4-yl)-N',N'-diethylpropane-1,3-diamine;trihydrate;dihydrochloride |
InChI |
InChI=1S/C16H22ClN3.2ClH.3H2O/c1-3-20(4-2)11-5-9-18-15-8-10-19-16-12-13(17)6-7-14(15)16;;;;;/h6-8,10,12H,3-5,9,11H2,1-2H3,(H,18,19);2*1H;3*1H2 |
InChI Key |
CDCWOGDBTVIXPK-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCNC1=C2C=CC(=CC2=NC=C1)Cl.Cl.Cl |
Canonical SMILES |
CCN(CC)CCCNC1=C2C=CC(=CC2=NC=C1)Cl.O.O.O.Cl.Cl |
Appearance |
Solid powder |
Key on ui other cas no. |
169815-40-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AQ-13 dihydrochloride; AQ13; AQ 13. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















